5-(morpholin-4-yl)pentan-2-ol
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Overview
Description
5-(morpholin-4-yl)pentan-2-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . This compound has gained significant attention in various fields of research and industry due to its unique chemical structure and potential biological activities. It is characterized by the presence of a morpholine ring attached to a pentanol chain, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholin-4-yl)pentan-2-ol typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 5-chloropentan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(morpholin-4-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(morpholin-4-yl)pentan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(morpholin-4-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound may also modulate signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-yl)butan-2-ol
- 6-(morpholin-4-yl)hexan-2-ol
- 3-(morpholin-4-yl)propan-2-ol
Uniqueness
5-(morpholin-4-yl)pentan-2-ol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the morpholine ring and the pentanol chain allows for versatile chemical modifications and interactions with various biological targets. This uniqueness makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
61025-50-1 |
---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.3 |
Purity |
95 |
Origin of Product |
United States |
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